(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core with substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chloro-4-methylbenzaldehyde with 2,4-dichlorobenzaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalyst: Acidic or basic catalysts such as acetic acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer research, it may induce apoptosis in cancer cells by disrupting cellular pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Comparison
Compared to similar compounds, (4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its specific substitution pattern on the phenyl rings and the presence of the pyrazolidine-3,5-dione core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4E)-1-(3-chloro-4-methylphenyl)-4-[(2,4-dichlorophenyl)methylidene]pyrazolidine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O2/c1-9-2-5-12(8-14(9)19)22-17(24)13(16(23)21-22)6-10-3-4-11(18)7-15(10)20/h2-8H,1H3,(H,21,23)/b13-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGESILJGVOPOPY-AWNIVKPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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